molecular formula C17H14BrFN2O B2930515 N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide CAS No. 2418733-93-2

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide

Número de catálogo B2930515
Número CAS: 2418733-93-2
Peso molecular: 361.214
Clave InChI: CCKMUWFXMUCMTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide, also known as BMS-986142, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signal transduction pathways involved in cytokine signaling. The inhibition of TYK2 has been shown to have therapeutic potential in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide is a selective inhibitor of TYK2, which is a member of the JAK family of enzymes. TYK2 plays a crucial role in the signal transduction pathways involved in cytokine signaling. Inhibition of TYK2 by this compound prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines, thereby reducing inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on TYK2 activity in vitro and in vivo. In preclinical models, this compound has been shown to reduce inflammation and tissue damage in various autoimmune and inflammatory diseases. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide in lab experiments include its potent inhibitory effects on TYK2 activity and its potential therapeutic effects in the treatment of various autoimmune and inflammatory diseases. However, the limitations of using this compound in lab experiments include its high cost and limited availability.

Direcciones Futuras

There are several potential future directions for research on N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide. One direction is to further investigate its therapeutic potential in the treatment of autoimmune and inflammatory diseases, particularly in clinical trials. Another direction is to explore the potential of combining this compound with other inhibitors of the JAK family of enzymes to achieve synergistic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of this compound in humans.

Métodos De Síntesis

The synthesis of N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide involves a multi-step process that begins with the reaction of 3-bromobenzyl cyanide with 4-fluorobenzaldehyde to form an intermediate compound. This intermediate is then reacted with (S)-N-Boc-3-hydroxypropan-1-amine to form a protected amine intermediate. The final step involves deprotection of the amine group to yield the desired product.

Aplicaciones Científicas De Investigación

N-[(3-Bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide has been extensively studied in preclinical models and has shown promising results in the treatment of various autoimmune and inflammatory diseases. In a preclinical model of rheumatoid arthritis, this compound was shown to reduce inflammation and joint damage. In a preclinical model of psoriasis, this compound was shown to reduce skin inflammation and improve skin histology. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of inflammatory bowel disease.

Propiedades

IUPAC Name

N-[(3-bromophenyl)-cyanomethyl]-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrFN2O/c18-14-3-1-2-13(10-14)16(11-20)21-17(22)9-6-12-4-7-15(19)8-5-12/h1-5,7-8,10,16H,6,9H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKMUWFXMUCMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C#N)NC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.